molecular formula Yb B092624 Ytterbium-176 CAS No. 15751-45-8

Ytterbium-176

Katalognummer: B092624
CAS-Nummer: 15751-45-8
Molekulargewicht: 175.942575 g/mol
InChI-Schlüssel: NAWDYIZEMPQZHO-AKLPVKDBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ytterbium-176 is a stable isotope of the element ytterbium, which belongs to the lanthanide series of the periodic table. It has an atomic number of 70 and an atomic mass of approximately 176 atomic mass units. This compound is particularly significant due to its use in the production of lutetium-177, a radioisotope employed in medical treatments, especially for certain types of cancer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ytterbium-176 is typically produced through the process of electromagnetic isotope separation. This method involves the use of electromagnetic fields to separate isotopes based on their mass differences. The process requires precise control of temperature and magnetic fields to achieve high purity .

Industrial Production Methods: The industrial production of this compound involves the use of modern electromagnetic isotope separation technology. The U.S. Department of Energy Isotope Program is one of the primary producers of this compound, utilizing advanced facilities to ensure a stable supply of this isotope .

Analyse Chemischer Reaktionen

Types of Reactions: Ytterbium-176, like other lanthanides, can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Exposure to air or oxygen at elevated temperatures.

    Reduction: Use of hydrogen gas or zinc dust under controlled conditions.

    Substitution: Reaction with halogens such as chlorine, bromine, or iodine.

Major Products:

    Oxidation: Ytterbium(III) oxide (Yb₂O₃)

    Reduction: Ytterbium(II) oxide (YbO)

    Substitution: Ytterbium(III) chloride (YbCl₃), ytterbium(III) bromide (YbBr₃), ytterbium(III) iodide (YbI₃)

Wissenschaftliche Forschungsanwendungen

Medical Applications

Lutetium-177 Production
The most significant application of 176Yb^{176}\text{Yb} is its use as a precursor for the production of 177Lu^{177}\text{Lu}, a radiopharmaceutical used extensively in targeted radionuclide therapy for various cancers, including prostate cancer. The conversion of 176Yb^{176}\text{Yb} to 177Lu^{177}\text{Lu} occurs through neutron activation, where 176Yb^{176}\text{Yb} captures a neutron to become 177Yb^{177}\text{Yb}, which then decays to 177Lu^{177}\text{Lu} .

Clinical Trials and FDA Approvals
Currently, there are two FDA-approved drugs that utilize 177Lu^{177}\text{Lu}, with over 66 ongoing clinical trials exploring its efficacy in treating different types of cancer . The market for beta-emitting radiopharmaceuticals, including those based on 177Lu^{177}\text{Lu}, is projected to exceed $15 billion annually within the next decade, indicating a growing demand for 176Yb^{176}\text{Yb} as a feedstock .

Research and Development

Isotope Enrichment Techniques
Recent advancements in isotope enrichment technologies have enabled the efficient production of highly enriched 176Yb^{176}\text{Yb}. For instance, ASP Isotopes Inc. has developed a Quantum Enrichment technique that can achieve up to 99.75% enrichment of 176Yb^{176}\text{Yb} . This high level of enrichment is critical for maximizing the yield of 177Lu^{177}\text{Lu} during its production.

Innovative Production Methods
Research has demonstrated that high-energy deuteron beams can be employed to irradiate pure 176Yb^{176}\text{Yb} targets, resulting in significantly higher specific activities of 177Lu^{177}\text{Lu} compared to traditional methods . This approach not only enhances production efficiency but also reduces waste products associated with the irradiation process.

Industrial Applications

Nuclear Medicine and Imaging
Beyond its medical applications, 176Yb^{176}\text{Yb} is also explored for potential uses in nuclear medicine and imaging technologies. Its stable nature and ability to be converted into other isotopes make it a valuable resource in developing new diagnostic tools and therapeutic agents.

Summary Table

Application Description Current Status
Lutetium-177 Production Precursor isotope for cancer therapiesIn high demand; FDA-approved drugs available
Isotope Enrichment Advanced techniques for producing highly enriched Yb-176Ongoing research; ASP Isotopes achieving 99.75% enrichment
Research & Development Utilization of deuteron beams for efficient Lu-177 productionHigh specific activity achieved
Industrial Uses Potential applications in nuclear medicine and imagingUnder exploration

Wirkmechanismus

Ytterbium-176 can be compared with other lanthanide isotopes such as:

  • Europium-151
  • Samarium-149
  • Thulium-169

Uniqueness of this compound:

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Ytterbium-176 (176Yb^{176}\text{Yb}) is a stable isotope of ytterbium that plays a significant role in the production of lutetium-177 (177Lu^{177}\text{Lu}), a radioisotope used in targeted radionuclide therapy for cancer treatment. This article explores the biological activity of 176Yb^{176}\text{Yb}, its applications in medical therapies, and relevant research findings.

Overview of this compound

Ytterbium is part of the lanthanide series and has several isotopes, with 176Yb^{176}\text{Yb} being notable for its relatively low neutron absorption cross-section and its use as a target material for producing 177Lu^{177}\text{Lu}. The production process typically involves neutron activation or deuteron bombardment, which converts 176Yb^{176}\text{Yb} into 177Lu^{177}\text{Lu} through nuclear reactions.

1. Production of Lutetium-177

The primary biological application of 176Yb^{176}\text{Yb} lies in its ability to produce 177Lu^{177}\text{Lu}, which is utilized in targeted radiotherapy. The conversion process involves:

  • Neutron Activation : 176Yb+n177Yb177Lu+β^{176}\text{Yb}+n\rightarrow ^{177}\text{Yb}\rightarrow ^{177}\text{Lu}+\beta^-
  • Deuteron Bombardment : High-energy deuterons can also be used to irradiate 176Yb^{176}\text{Yb}, leading to efficient production of 177Lu^{177}\text{Lu} with high specific activity, exceeding 3000 GBq/mg under optimized conditions .

2. Therapeutic Potential

Lutetium-177 is particularly effective in treating neuroendocrine tumors and prostate cancer. Its decay emits beta particles, which can destroy cancer cells while minimizing damage to surrounding healthy tissue. The specific activity of 177Lu^{177}\text{Lu} produced from 176Yb^{176}\text{Yb} is crucial for maximizing therapeutic efficacy.

Case Studies and Data Analysis

Recent studies have focused on optimizing the production methods for 177Lu^{177}\text{Lu} from 176Yb^{176}\text{Yb}. Key findings include:

  • Irradiation Time Optimization : A study demonstrated that varying irradiation times influences the yield of 177Lu^{177}\text{Lu}. For instance, an irradiation time of 12 hours followed by a processing time of 4 hours yielded a maximum activity of approximately 337 GBq/day .
  • Decay Characteristics : The decay products of 176Yb^{176}\text{Yb} include 176mLu^{176m}\text{Lu}, which has a half-life of 3.664 hours and decays primarily into hafnium-176. The rapid decay allows for timely separation processes that enhance the purity and specific activity of the final lutetium product .

Comparative Data Table

The following table summarizes key isotopes related to the biological activity of ytterbium and their characteristics:

IsotopeNatural Abundance (%)Cross Section (barn)Decay ModeHalf-LifeMain Decay Product
176Yb^{176}\text{Yb}12.732.4Stable--
177Lu^{177}\text{Lu}-6.65β\beta^-6.6475 d177Hf^{177}Hf
176mLu^{176m}\text{Lu}--β\beta^-, IT3.664 h176Hf^{176}Hf

Eigenschaften

IUPAC Name

ytterbium-176
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Yb/i1+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWDYIZEMPQZHO-AKLPVKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Yb]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[176Yb]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Yb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166275
Record name Ytterbium, isotope of mass 176
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.9425747 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15751-45-8
Record name Ytterbium, isotope of mass 176
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015751458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ytterbium, isotope of mass 176
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.